![molecular formula C13H9ClN2O2S B2664809 [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid CAS No. 68347-92-2](/img/structure/B2664809.png)
[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
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Overview
Description
“[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid” is a chemical compound with the CAS Number: 68347-92-2 . It has a molecular weight of 292.75 .
Synthesis Analysis
A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The newly synthesized compounds were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening to be evaluated for antitumor activity .Molecular Structure Analysis
The InChI Code of the compound is1S/C13H9ClN2O2S/c14-9-3-1-8(2-4-9)11-6-16-10(5-12(17)18)7-19-13(16)15-11/h1-4,6-7H,5H2,(H,17,18)
. This code represents the molecular structure of the compound. Chemical Reactions Analysis
The compound has been used in the synthesis of arylidenehydrazide compounds . The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 292.75 .Scientific Research Applications
Organocatalysis and Green Chemistry
Imidazol-1-yl-acetic acid derivatives, closely related to the compound of interest, have been introduced as efficient and recyclable green bifunctional organocatalysts. These catalysts facilitate the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions, highlighting their potential in sustainable chemistry practices (Nazari et al., 2014).
Antimicrobial Activity
Derivatives of the compound, specifically those involving the imidazo[2,1-b]thiazole moiety, have shown significant antibacterial and antifungal activities. This was demonstrated through the synthesis and evaluation of new compound series derived from 6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, indicating their potential as antimicrobial agents (Güzeldemirci, Şatana, & Küçükbasmacı, 2013).
Molecular and Material Science
Research into tetra substituted imidazoles, which share a structural motif with the compound , has provided insights into their potential applications in material science. These studies involved synthesizing novel tetra substituted imidazoles and analyzing their structural, vibrational, and nonlinear optical properties through both experimental and computational methods (Ahmad et al., 2018).
Enzyme Inhibition and Pharmacological Activities
Compounds derived from the imidazo[2,1-b]thiazole scaffold, including those with chlorophenyl substituents, have been studied for their monoamine oxidase and succinate dehydrogenase inhibitory activities, as well as for their anticonvulsant and antibacterial properties. This suggests potential applications in drug discovery and pharmacology (Letters in Applied NanoBioScience, 2022).
Corrosion Inhibition
Imidazopyridine derivatives, structurally related to the compound of interest, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid, showcasing their potential in industrial applications to protect metals from corrosion (Salim et al., 2021).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that imidazothiazole derivatives have been studied for their wide-range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .
properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-9-3-1-8(2-4-9)11-6-16-10(5-12(17)18)7-19-13(16)15-11/h1-4,6-7H,5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCCQDMUNIZNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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